H-Tyrosine-D-Alanine-Glycine-Phenylalanine-Methionine-Amide is a synthetic peptide that belongs to the class of opioid peptides. It is a derivative of dermorphin, a naturally occurring peptide isolated from the skin of amphibians. This compound exhibits a high affinity and selectivity for the mu-opioid receptor, making it a potent analgesic agent . The full chemical name reflects its composition, which consists of five amino acids linked by peptide bonds, culminating in an amide group at the C-terminus.
The compound is classified as an opioid peptide due to its structural similarities with naturally occurring peptides that bind to opioid receptors. Its classification can be further detailed as follows:
The synthesis of H-Tyrosine-D-Alanine-Glycine-Phenylalanine-Methionine-Amide typically employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
In industrial settings, automated peptide synthesizers are utilized for efficiency and consistency. The final product undergoes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure purity .
The molecular structure of H-Tyrosine-D-Alanine-Glycine-Phenylalanine-Methionine-Amide can be represented by its chemical formula . The structure features:
The compound's molecular weight is approximately 578.7 g/mol. Its three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data may vary depending on the synthesis method used .
H-Tyrosine-D-Alanine-Glycine-Phenylalanine-Methionine-Amide can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
H-Tyrosine-D-Alanine-Glycine-Phenylalanine-Methionine-Amide exerts its analgesic effects primarily through binding to the mu-opioid receptor, which is a G-protein-coupled receptor located in the central nervous system.
Upon binding to the mu-opioid receptor, the following processes occur:
H-Tyrosine-D-Alanine-Glycine-Phenylalanine-Methionine-Amide typically appears as a white powder or crystalline solid. It is soluble in water and polar solvents but may have limited solubility in non-polar solvents.
The compound has specific stability characteristics influenced by pH and temperature. It is sensitive to hydrolysis under extreme conditions but generally stable under standard laboratory conditions.
Relevant data includes:
H-Tyrosine-D-Alanine-Glycine-Phenylalanine-Methionine-Amide has several significant applications in scientific research:
H-Tyr-D-Ala-Gly-Phe-Met-NH2, systematically named as (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide, belongs to the class of synthetic opioid peptides. Its molecular formula is C₂₈H₃₈N₆O₆S, with a molecular weight of 586.7 g/mol . The peptide features a pentapeptide backbone with an amidated C-terminus and incorporates a critical D-configured alanine residue at position 2—a hallmark of many bioactive amphibian-derived opioid peptides [9]. Structurally, it is classified within the dermorphin family of opioid peptides due to its conserved N-terminal sequence (Tyr-D-Ala-Gly) and mu-opioid receptor selectivity [9].
Table 1: Structural Features of H-Tyr-D-Ala-Gly-Phe-Met-NH₂
| Position | Amino Acid | Configuration | Functional Significance |
|---|---|---|---|
| 1 | Tyrosine | L | Essential for receptor binding via phenolic hydroxyl group |
| 2 | Alanine | D | Confers enzymatic stability and enhances receptor affinity |
| 3 | Glycine | L | Provides structural flexibility to the peptide backbone |
| 4 | Phenylalanine | L | Contributes to hydrophobic interactions with receptor |
| 5 | Methionine | L | Amidation enhances receptor selectivity and stability |
The development of H-Tyr-D-Ala-Gly-Phe-Met-NH₂ emerged from foundational research on amphibian skin peptides in the 1980s. Following the isolation of dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) from Phyllomedusa frogs [9], researchers synthesized simplified analogs to identify the minimal structural requirements for opioid activity. This compound was developed as a strategic modification of the endogenous met-enkephalin (Tyr-Gly-Gly-Phe-Met), where glycine at position 2 was replaced with D-alanine to resist aminopeptidase degradation [4] [9]. The deliberate amidation of the C-terminus further enhanced its metabolic stability by blocking carboxypeptidase activity [4]. Historically, it served as a pivotal tool compound for distinguishing between mu- and delta-opioid receptor subtypes, particularly before the discovery of highly selective agonists like DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]enkephalin) [9]. Its synthesis via solid-phase peptide synthesis methods enabled systematic structure-activity relationship studies that revealed the critical role of D-amino acids in opioid peptide pharmacology .
Table 2: Key Research Milestones in the Development of H-Tyr-D-Ala-Gly-Phe-Met-NH₂
| Year Range | Research Context | Significant Findings |
|---|---|---|
| 1981–1985 | Amphibian peptide discovery | Isolation of dermorphins with D-alanine established configurational stability paradigm |
| 1986–1990 | Synthetic analog development | D-Ala² substitution in enkephalins shown to enhance metabolic stability and CNS penetration |
| 1991–2000 | Receptor subtype studies | Compound used to characterize mu-opioid receptor variants in rat brain homogenates |
H-Tyr-D-Ala-Gly-Phe-Met-NH₂ functions as a potent and selective agonist of mu-opioid receptors (MOR), G-protein coupled receptors predominantly located in the central nervous system . Upon binding, it triggers inhibitory G-protein (Gαᵢ/ₒ) activation, leading to adenylate cyclase inhibition and reduced cyclic adenosine monophosphate production . This molecular signaling cascade subsequently facilitates potassium efflux through G-protein-gated inwardly rectifying potassium channels, resulting in neuronal hyperpolarization and inhibited neurotransmitter release [8]. The peptide's affinity for mu-opioid receptors is structurally conferred by its N-terminal tyrosine motif, which interacts with conserved transmembrane receptor domains, while the D-alanine residue optimizes binding orientation and reduces susceptibility to enzymatic cleavage [4] [9].
In vivo studies demonstrate its involvement in modulating nociception and reward pathways. Research in rat models indicates that microinjection into the nucleus accumbens enhances ethanol intake (7.1–14.2 nM doses), implicating mu-opioid-mediated dopaminergic signaling in reward-seeking behavior [8]. Unlike endogenous enkephalins, which undergo rapid degradation by aminopeptidases and endopeptidases (half-life <1 minute), this compound exhibits extended stability due to its D-alanine configuration and C-terminal amidation [4]. However, its blood-brain barrier permeability remains limited; less than 0.0005% of intravenously administered peptide reaches the brain due to efflux transporters and endothelial metabolism [4] [9]. The methionine residue further contributes to oxidative instability, representing a key limitation for therapeutic applications despite its receptor selectivity .
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0